

Physical properties of 2-Fluoroacrylic acid

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Compound of Interest

Compound Name: 2-Fluoroacrylic acid

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An In-depth Technical Guide to the Physical Properties of **2-Fluoroacrylic Acid**

Introduction

2-Fluoroacrylic acid (2-FAA), with the CAS number 430-99-9, is a fluorinated derivative of acrylic acid that serves as a critical building block in advanced materials science and medicinal chemistry.[1] The strategic placement of a fluorine atom at the alpha-position of the acrylic acid framework significantly modifies its electronic properties, reactivity, and the characteristics of the resulting polymers.[1][2] This alteration enhances thermal stability, hydrophobicity, and metabolic stability in derivative compounds, making 2-FAA a valuable monomer for synthesizing high-performance fluorinated polymers and a key intermediate for novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the core physical properties of **2-Fluoroacrylic acid**, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure of **2-Fluoroacrylic acid** is fundamental to appreciating its chemical behavior and reactivity. The presence of the highly electronegative fluorine atom on the same carbon as the double bond creates a unique electronic environment that governs its physical properties.

- IUPAC Name: 2-fluoroprop-2-enoic acid[3]
- Synonyms: α -Fluoroacrylic Acid, 2-Fluoropropenoic Acid[4]

- CAS Number: 430-99-9[2][3][4][5]
- Molecular Formula: C₃H₃FO₂[2][3][4][5]

The molecule exhibits a planar geometry around the sp² hybridized carbons of the double bond.[2] The fluorine atom's strong inductive effect influences the acidity of the carboxylic acid group and the reactivity of the vinyl group in polymerization and addition reactions.

Caption: Molecular structure of **2-Fluoroacrylic acid** (C₃H₃FO₂).

Core Physicochemical Properties

The physical properties of **2-Fluoroacrylic acid** are well-documented and consistently reported across various chemical suppliers and databases. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
Molecular Weight	90.05 g/mol	[2][3][4][5]
Appearance	White to light yellow crystalline powder/solid	[2][6]
Melting Point	51.5 °C (some sources report 51-52°C)	[2][5][7][8]
Boiling Point	181.3 ± 10.0 °C at 760 mmHg	[2][4][6][7][8]
Density	1.233 ± 0.06 g/cm ³	[2][4][6][7][8]
pKa	2.55 - 2.68 at 25°C	[1][4][6][9]
Flash Point	63.5 °C	[2][7][8][9]
Vapor Pressure	0.397 mmHg at 25°C	[8][9][10]
Solubility	Highly soluble in water (calculated 673 g/L at 25°C); Miscible with polar solvents.	[1][2]

Discussion of Properties:

- **Melting and Boiling Points:** The melting point of 51.5°C indicates that 2-FAA is a solid at standard room temperature, reflecting moderate intermolecular forces in its crystalline state. [2] The relatively high boiling point is attributed to hydrogen bonding through the carboxylic acid group and dipole-dipole interactions enhanced by the polar carbon-fluorine bond.
- **Density:** The density of approximately 1.233 g/cm³ is higher than its non-fluorinated counterpart, acrylic acid (~1.05 g/cm³). This is a direct consequence of the fluorine atom's high atomic mass relative to its atomic volume.[2]
- **Acidity (pKa):** With a pKa around 2.55, **2-Fluoroacrylic acid** is a significantly stronger acid than acrylic acid (pKa ≈ 4.25). This increased acidity is a classic example of the inductive effect, where the electronegative fluorine atom withdraws electron density from the carboxylate group, stabilizing the conjugate base and facilitating proton dissociation.
- **Solubility:** High water solubility is expected due to the polar carboxylic acid group, which can readily form hydrogen bonds with water molecules.[1][2]

Spectroscopic Characterization and Analysis

Spectroscopic analysis is essential for confirming the identity and purity of **2-Fluoroacrylic acid**. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to the presence of the ¹⁹F nucleus.

¹H and ¹⁹F NMR Data: Patent literature provides characteristic NMR shifts for **2-Fluoroacrylic acid** dissolved in deuterated chloroform (CDCl₃).[11][12][13]

- ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.45 (s, 1H, -COOH), 5.62-6.07 (m, 1H, C=CH₂), 5.17-5.62 (m, 1H, C=CH₂)[11][12][13]
- ¹⁹F NMR (400 MHz, CDCl₃): δ -118.55 (dd, 1F)[11][12][13]

The multiplicity (m, multiplet; dd, doublet of doublets) of the proton and fluorine signals arises from complex spin-spin coupling between the vinyl protons and the fluorine atom across the double bond (geminal and cis/trans H-F couplings).

Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality ^1H and ^{19}F NMR spectra, crucial for structural verification.

Causality and Experimental Choice:

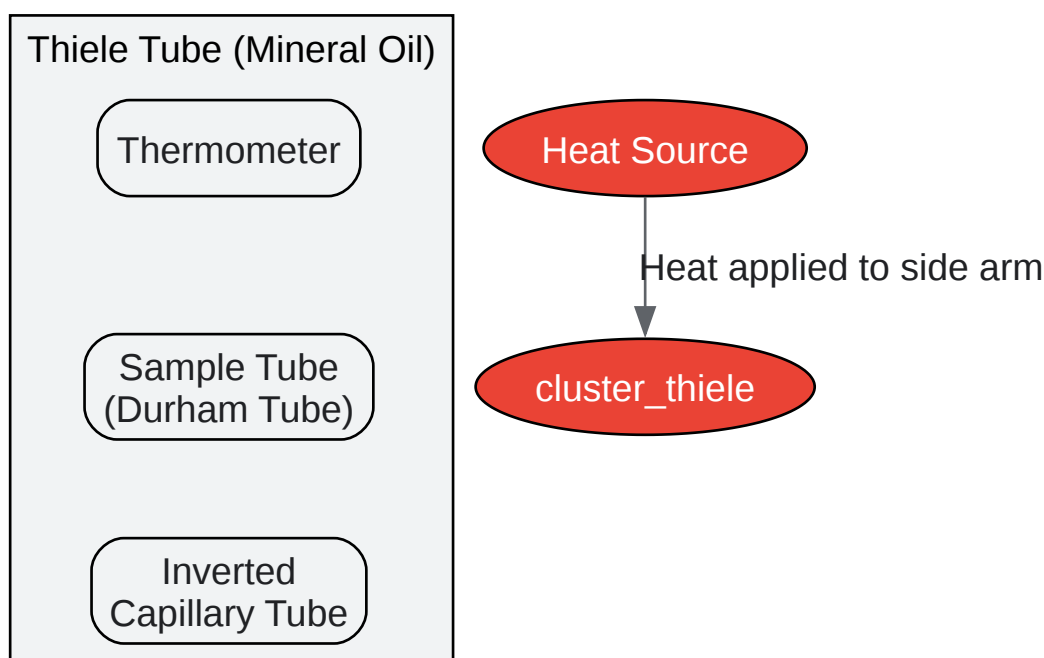
- **Solvent Selection:** CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. However, for compounds with exchangeable protons (like the $-\text{COOH}$ proton of 2-FAA), solvents like $\text{DMSO}-d_6$ may be used to observe the acid proton more clearly.
- **Internal Standard:** Tetramethylsilane (TMS) is the standard reference (0 ppm) for ^1H NMR. For ^{19}F NMR, an external standard like CFCl_3 or a secondary standard is often used.
- **^{19}F -Centric Approach:** Given the high sensitivity and wide chemical shift range of the ^{19}F nucleus, it serves as an excellent spectroscopic probe.^{[14][15][16]} A ^{19}F -centered analysis can provide unambiguous structural information even in complex mixtures.^{[14][15][16]}

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Fluoroacrylic acid** and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Spectrometer Setup:** Tune and shim the spectrometer for the specific probe and solvent to ensure high magnetic field homogeneity.
- **^1H Spectrum Acquisition:** Acquire a standard one-dimensional proton spectrum. Ensure the spectral width encompasses all expected signals (typically 0-12 ppm).
- **^{19}F Spectrum Acquisition:** Switch the spectrometer to the ^{19}F nucleus frequency. Acquire a one-dimensional fluorine spectrum. The spectral width should be wide enough to capture the signal (e.g., +50 to -250 ppm). Proton decoupling is often employed to simplify the spectrum, though a coupled spectrum provides valuable J-coupling information.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

- Data Analysis: Calibrate the spectra using the solvent residual peak (for ^1H) or the reference standard (for ^{19}F). Integrate the signals to determine proton ratios and analyze coupling patterns to confirm the structure.

Thiele Tube Setup for Boiling Point Determination



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